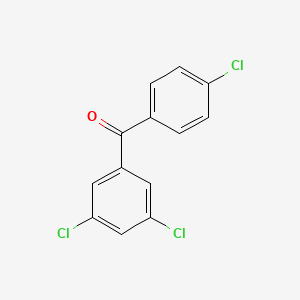

3,4',5-Trichlorobenzophenone

Description

Contextualization of Polychlorinated Benzophenones in Environmental Science

Polychlorinated benzophenones (PCBs) are a class of aromatic ketones that have garnered significant attention in environmental science due to their widespread presence and potential ecological impact. nih.gov These compounds, characterized by a benzophenone (B1666685) structure with multiple chlorine atoms, are recognized as emerging contaminants. nih.gov Their entry into the environment is largely attributed to their use in various consumer and industrial products and the subsequent inefficiency of wastewater treatment plants in removing them. nih.gov

Structurally, benzophenones consist of two phenyl rings attached to a carbonyl group. nih.gov The number and position of chlorine atoms on these rings give rise to numerous congeners with varying physicochemical properties. chromatographyonline.com Their lipophilic nature contributes to their tendency to accumulate in organisms and the environment. nih.gov Furthermore, many benzophenones exhibit high stability, with long half-lives in aquatic environments. nih.gov

The environmental presence of benzophenones is well-documented, with studies detecting them in various water bodies at concentrations ranging from nanograms to micrograms per liter. nih.gov Their persistence and potential for bioaccumulation are comparable to those of well-known persistent organic pollutants (POPs). nih.gov Concerns over their environmental impact are amplified by their potential adverse effects on ecosystems, including endocrine disruption and reproductive toxicity. nih.gov

Significance of 3,4',5-Trichlorobenzophenone as a Model Compound in Environmental Chemistry

Within the broad class of polychlorinated benzophenones, this compound serves as a significant model compound for research in environmental chemistry. Its specific chlorine substitution pattern provides a unique case for studying the environmental fate and behavior of asymmetrically chlorinated benzophenones. Research on such model compounds is crucial for understanding the broader implications of polychlorinated compounds in the environment.

The study of specific congeners like this compound allows scientists to investigate the relationship between chemical structure and environmental properties such as persistence, bioaccumulation potential, and toxicity. While data specifically on this compound is not as abundant as for some other benzophenone derivatives, its structural similarity to other environmentally relevant compounds, such as certain polychlorinated biphenyls (PCBs) and other halogenated organic compounds, makes it a valuable subject for comparative studies. nih.gov The principles learned from its behavior can be extrapolated to predict the environmental impact of other, less-studied chlorinated compounds.

Historical Perspectives on Research into Halogenated Organic Compounds

The investigation into halogenated organic compounds (HOCs) has a long history, initially driven by their extensive use and subsequent discovery as widespread environmental contaminants. nih.gov Compounds like polychlorinated biphenyls (PCBs) and the insecticide DDT were among the first to be recognized as global pollutants, leading to significant research efforts and regulatory actions. greenpeace.to The discovery of PCBs in environmental samples in the 1960s was a landmark event that highlighted the potential for industrial chemicals to become persistent and ubiquitous pollutants. nih.govgreenpeace.to

Early research focused on the analytical methods required to detect these compounds at trace levels. chromatographyonline.com The development of technologies like the electron capture detector (ECD) in the 1960s was a major breakthrough, as it was highly sensitive to halogenated compounds. chromatographyonline.com This enabled scientists to map the global distribution of HOCs and understand their environmental pathways. nih.gov

Over the decades, the focus of research has expanded from simply detecting these compounds to understanding their complex environmental fate, including transport, degradation, and bioaccumulation. nih.govnih.gov Initially, many HOCs were thought to be exclusively of human origin, but later research revealed that natural processes, such as photochemical reactions in sunlit waters, can also be a source of some organohalogens. nih.gov The ongoing study of HOCs, including compounds like this compound, builds upon this historical foundation, aiming to address the challenges posed by both legacy and emerging halogenated pollutants. nih.gov

Interactive Data Table: Physicochemical Properties of Related Compounds

This table provides a summary of key physicochemical properties for compounds structurally related to this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,3',4'-Trichlorobenzophenone | 264870-83-9 | C13H7Cl3O | 285.553 | 409.3 at 760 mmHg |

| 2,4,4'-Trichlorobenzophenone | 33146-57-5 | C13H7Cl3O | 285.553 | Not Available |

| 3,4,5-Trichlorophenol | 609-19-8 | C6H3Cl3O | 197.4 | Not Available |

| 3,4,5-Trichlorobenzoic acid | 50-75-1 | C7H3Cl3O2 | 227.46 | 310.00 |

Data sourced from various chemical databases and may not be exhaustive. chemsrc.comchemsrc.comnih.govsolubilityofthings.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPFNIYUGJARNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375293 | |

| Record name | 3,4',5-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-65-8 | |

| Record name | 3,4',5-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Transformation and Degradation Mechanisms of 3,4 ,5 Trichlorobenzophenone

Photolytic Degradation of Polychlorinated Benzophenones in Aquatic and Other Media

Photodegradation is a primary mechanism for the transformation of many organic pollutants in sunlit aquatic environments. For polychlorinated benzophenones, this process can occur through direct absorption of light or via indirect mechanisms involving other light-absorbing substances in the water.

Direct Photolysis Kinetics and Quantum Yield Determination

The direct photolysis of a chemical compound occurs when it absorbs solar radiation, leading to its transformation. The kinetics of this process for benzophenone-type compounds have been shown to follow pseudo-first-order models researchgate.net. The degradation rate is dependent on the compound's molar absorption coefficient, the quantum yield (the efficiency of the photochemical process), and the intensity of the solar spectrum.

While specific kinetic parameters and quantum yields for the direct photolysis of 3,4',5-Trichlorobenzophenone are not extensively documented in readily available literature, studies on related compounds provide insight. For instance, the degradation of Benzophenone-3 (BP-3) in water through both chlorination and UV/chlorination reactions follows pseudo-first-order kinetics researchgate.net. The rate constants are highly dependent on environmental conditions such as pH researchgate.net. Research on other polychlorinated aromatic compounds also demonstrates pseudo-first-order reaction kinetics under UV irradiation.

Indirect Photolysis Mechanisms, Including Photosensitized Reactions

Indirect photolysis involves the transfer of energy from a photo-excited sensitizer, typically a component of dissolved organic matter (DOM), to the target compound. This process generates highly reactive species that can efficiently degrade the pollutant. Key reactive species involved in the indirect photolysis of organic compounds include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet states of chromophoric dissolved organic matter (³CDOM*) unito.it.

For benzophenone (B1666685) derivatives, indirect photolysis is a significant degradation pathway. In the UV/chlorination process, for example, both hydroxyl radicals and reactive chlorine species (RCS) contribute to the degradation of BP-3 researchgate.net. The contribution of •OH is more pronounced in acidic conditions, while RCS are more dominant at neutral and basic pH values researchgate.net. These reactive species can initiate a cascade of reactions, including electrophilic substitution and oxidation, leading to the transformation of the parent compound researchgate.netnih.gov.

Influence of Environmental Factors on Phototransformation

The rate and extent of phototransformation of this compound are influenced by a variety of environmental factors. These parameters can affect the availability of light, the production of reactive species, and the chemical state of the compound itself.

| Factor | Influence on Phototransformation | References |

| Irradiance | Higher light intensity generally increases the rate of both direct and indirect photolysis. | researchgate.net |

| pH | Affects the speciation of the compound and the generation of reactive species. For BP-3, the highest degradation rates in UV/chlorination were observed at pH 8. | researchgate.net |

| Temperature | Can enhance reaction rates. Increased temperatures have been shown to enhance the formation of byproducts during the chlorination of oxybenzone in seawater. | acs.orgnih.gov |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, increasing indirect photolysis. However, it can also act as a light screen, reducing direct photolysis, or quench reactive species, thereby inhibiting degradation. Humic acid has been shown to inhibit the degradation of BP-3. | researchgate.netunito.it |

| Salinity | The presence of ions like bromide in seawater can lead to the formation of different reactive species (e.g., bromine) during disinfection processes, resulting in different degradation products. | acs.orgnih.gov |

Identification and Characterization of Photodegradation Products and Proposed Pathways

The photolytic degradation of polychlorinated benzophenones can proceed through several pathways. Based on studies of related compounds, key transformation mechanisms include:

Reductive Dechlorination: This involves the replacement of a chlorine atom with a hydrogen atom. This is a common pathway for many polychlorinated aromatic compounds, leading to the formation of less chlorinated benzophenone congeners.

Electrophilic Substitution: Reactive species, particularly in processes like chlorination, can attack the aromatic rings, leading to the addition of functional groups (e.g., -Cl, -OH) researchgate.netnih.gov.

Oxidation and Ring Cleavage: The central ketone group can be oxidized, and under aggressive conditions, the aromatic rings can be cleaved, leading to the formation of smaller organic acids and ultimately mineralization to CO₂ nih.gov.

For chlorinated benzophenones like oxybenzone, transformation during chlorination can lead to a variety of products through electrophilic substitution, oxidation of the ketone group, hydrolysis, and decarboxylation nih.gov. In chlorinated seawater, the reaction of oxybenzone with bromine (formed from bromide) leads to brominated byproducts and bromoform acs.orgnih.gov. While specific products for this compound are not identified in the available literature, it is plausible that its degradation would yield a mixture of di-chlorinated benzophenones, hydroxylated intermediates, and potential ring-cleavage products.

Biotic Degradation Processes of this compound

Microbial activity is a crucial driver for the degradation of persistent organic pollutants in soil, water, and sediments. The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, with distinct enzymatic pathways involved in each.

Aerobic and Anaerobic Biodegradation in Environmental Compartments (e.g., Soil, Water, Sediments)

Aerobic Biodegradation

Under aerobic conditions, the microbial degradation of chlorinated aromatic compounds is typically initiated by oxygenase enzymes. These enzymes incorporate one or both atoms of molecular oxygen into the aromatic ring, making it susceptible to cleavage. For compounds like polychlorinated biphenyls (PCBs) and chlorobenzenes, dioxygenase enzymes catalyze the formation of chlorinated cis-dihydrodiols, which are then dehydrogenated to form chlorocatechols epa.govmicrobe.com. These catechols are substrates for other dioxygenases that cleave the aromatic ring, funneling the intermediates into central metabolic pathways nih.gov.

For this compound, a plausible aerobic pathway would involve a similar dioxygenase attack on one of the aromatic rings. The less substituted 4'-chlorophenyl ring might be more susceptible to initial oxidation. This would lead to the formation of a chlorocatechol intermediate and subsequent ring cleavage. The degradation of the more substituted 3,4,5-trichlorophenyl ring would likely be more challenging for microorganisms.

Anaerobic Biodegradation

In anaerobic environments such as sediments and anoxic groundwater, reductive dechlorination is the primary mechanism for the biodegradation of highly chlorinated aromatic compounds microbe.comnih.gov. In this process, organohalide-respiring bacteria use the chlorinated compound as a terminal electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom researchgate.net. This process generally makes the molecule less toxic and more amenable to further degradation by other anaerobic or aerobic microbes nih.gov.

The anaerobic degradation of pentachlorophenol (PCP), for example, proceeds through sequential reductive dechlorination steps to 3,4,5-trichlorophenol, then to 3,5-dichlorophenol, and eventually to phenol, which can be mineralized to methane and carbon dioxide nih.gov. Similarly, anaerobic microbes are known to dechlorinate trichlorobenzene isomers microbe.com.

Based on these precedents, the anaerobic degradation of this compound would likely proceed via sequential reductive dechlorination of the 3,4,5-trichlorophenyl ring to produce di- and mono-chlorinated benzophenone intermediates. Bacteria such as Dehalobacter have been implicated in the reductive dechlorination of chlorophenoxy herbicides and are likely candidates for catalyzing such transformations researchgate.net. Complete mineralization would require a consortium of microbes, including those capable of cleaving the central ketone bond and fermenting the resulting aromatic acids researchgate.net.

Characterization of Microbial Communities and Enzymatic Pathways Involved in Biotransformation

The biotransformation of chlorinated aromatic hydrocarbons is a critical degradation pathway in the environment. While specific microbial communities that degrade this compound have not been detailed, the process is likely carried out by consortia of bacteria and fungi known to metabolize other persistent chlorinated compounds. wikipedia.org Aerobic bacteria, in particular, are adept at degrading chlorinated benzenes with four or fewer chlorine atoms. nih.govresearchgate.net Genera such as Pseudomonas, Burkholderia, and Rhodococcus are frequently implicated in the breakdown of these challenging substrates. nih.gov

The enzymatic attack on chlorinated aromatic compounds typically begins with oxygenase enzymes. researchgate.netmicrobe.com These enzymes, including both dioxygenases and monooxygenases, incorporate oxygen atoms into the aromatic ring, which destabilizes the structure and facilitates subsequent degradation steps. nih.gov For chlorinated benzophenones, this initial hydroxylation is a key step. Following this, a series of enzymatic reactions can lead to the cleavage of the aromatic rings.

In anaerobic environments, a different mechanism known as reductive dechlorination is prevalent. wikipedia.orgnih.gov This process, carried out by halorespiring bacteria like Dehalococcoides, involves the removal of chlorine atoms, which are replaced by hydrogen. nih.gov This dehalogenation often makes the molecule less toxic and more susceptible to further degradation by other microorganisms.

The key enzymatic pathways likely involved in the degradation of chlorinated benzophenones are:

Oxidative Pathway (Aerobic): Initiated by dioxygenases to yield chlorinated catechols, which are then processed through ring-cleavage pathways, ultimately leading to mineralization (CO2 and chloride ions). nih.gov

Reductive Pathway (Anaerobic): Stepwise removal of chlorine atoms by reductive dehalogenases, which is a key process for highly chlorinated compounds. microbe.com

Hydrolytic Pathways: Some enzymes can hydrolyze the ether linkages present in some related aromatic compounds, although the ketone bridge in benzophenone is more stable.

Identification and Structural Elucidation of Biotransformation Products (Metabolites)

The identification of metabolites is crucial for understanding degradation pathways. For this compound, the specific biotransformation products have not been characterized. However, studies on other benzophenones, such as the UV filter Benzophenone-3 (BP-3), provide insight into likely metabolic products.

Under various redox conditions, the biodegradation of BP-3 has been shown to produce metabolites through processes like O-demethylation. nih.gov The primary identified products were 2,4-dihydroxybenzophenone and 4-cresol, indicating a cleavage of the benzophenone structure. nih.gov For chlorinated benzophenones, biotransformation would likely involve hydroxylation of the aromatic rings and potential cleavage of the carbonyl bridge.

Potential biotransformation products for this compound could include:

Hydroxylated derivatives: Mono- or di-hydroxylated trichlorobenzophenones.

Ring-cleavage products: Resulting from the breakdown of one or both aromatic rings, leading to chlorinated aliphatic acids.

Dechlorinated benzophenones: Formed under anaerobic conditions, leading to di- and mono-chlorinated benzophenone intermediates.

Chlorinated benzoic acids and phenols: If the central ketone bridge is cleaved.

The table below illustrates potential metabolites based on the degradation of analogous compounds.

| Parent Compound | Transformation Process | Potential Metabolite Class | Example from Analogous Compounds |

| This compound | Aerobic Oxidation | Hydroxylated Chlorinated Benzophenones | Hydroxylated species identified from phototransformation of other benzophenones rsc.org |

| This compound | Anaerobic Dechlorination | Dichlorobenzophenones | Lower chlorinated benzenes from higher chlorinated ones nih.govmicrobe.com |

| This compound | Ring Cleavage | Chlorinated Benzoic Acids / Phenols | 4-cresol from Benzophenone-3 nih.gov |

This table is illustrative and based on the degradation of structurally similar compounds.

Factors Influencing Biodegradation Rates and Extent

The rate and extent of biodegradation of compounds like this compound are influenced by a multitude of environmental factors.

Nutrient Availability: The activity of degrading microorganisms is often limited by the availability of essential nutrients like nitrogen and phosphorus. The presence of these nutrients can significantly enhance the rate of biodegradation. ijpab.com

Microbial Adaptation: The history of exposure of a microbial community to a particular contaminant can affect its ability to degrade it. Acclimated populations often exhibit significantly higher degradation rates due to enzyme induction and selection of competent strains.

Contaminant Bioavailability: As a hydrophobic compound, this compound is likely to sorb strongly to soil organic matter and sediments. pjoes.com This sorption can reduce its availability to microorganisms, thereby slowing the rate of degradation. ijpab.com The presence of surfactants or organic solvents can sometimes increase bioavailability and enhance degradation. pjoes.com

Redox Conditions: The presence or absence of oxygen determines whether oxidative or reductive pathways dominate. Anaerobic conditions are generally more favorable for the initial dehalogenation of highly chlorinated compounds. wikipedia.orgnih.gov

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. Deviations from these optimal conditions can significantly reduce biodegradation rates. ijpab.com

Hydrolytic Transformation of this compound

Hydrolysis can be a significant abiotic degradation pathway for certain organic compounds in aqueous environments. For an aromatic ketone like this compound, the central carbonyl group is generally stable, but the reactivity of the molecule can be influenced by environmental conditions such as pH.

Hydrolysis Kinetics and pH Dependence in Aqueous Systems

While specific hydrolysis kinetic data for this compound is not available, studies on other aromatic ketones and chlorinated compounds show that the process is highly dependent on pH. ed.govresearchgate.net For instance, the degradation of Benzophenone-3 via chlorination, a related transformation process, follows pseudo-first-order kinetics, with the highest degradation rates observed around pH 8. researchgate.net

The chemoselectivity of reactions involving aromatic ketones can be highly pH-dependent. ed.govresearchgate.netscribd.com

Under basic conditions (high pH): Reactions like the haloform reaction can occur, leading to the cleavage of the ketone. ed.govscribd.com

Under acidic conditions (low pH): Electrophilic aromatic substitution on the benzene (B151609) rings may be favored over attack at the ketone group. ed.govscribd.com

The rate of hydrolysis for chlorinated compounds can also be influenced by the degree and position of chlorine substitution.

| Compound Class | Reaction | pH Dependence | Kinetic Order |

| Benzophenone-3 | Chlorination | Maximum rate at pH 8 researchgate.net | Pseudo-first-order researchgate.net |

| Aromatic Ketones | Oxidation | Product type depends on acidic vs. basic conditions ed.govresearchgate.net | Not specified |

| Chlorinated Methanes | Hydrolysis | Dependent on conditions rsc.org | Varies |

This table provides kinetic data for related compounds to infer the potential behavior of this compound.

Identification of Hydrolytic Degradation Products and Mechanistic Pathways

The products of hydrolytic transformation depend heavily on the reaction conditions. Based on analogous compounds, several pathways can be postulated. For other benzophenone derivatives, transformation during chlorination (a process involving hydrolysis steps) leads to a variety of products. These include hydroxylated and further chlorinated derivatives, as well as ring cleavage products like chloroform. researchgate.netnih.govnih.gov

For this compound, potential hydrolytic pathways could include:

Electrophilic Aromatic Substitution: Under certain pH conditions, further chlorination or hydroxylation of the aromatic rings could occur without breaking the core structure.

Ketone Cleavage: Under strongly basic conditions, it is conceivable that the molecule could be cleaved at the carbonyl bridge, potentially yielding 3,5-dichlorobenzoic acid and 4-chlorophenol as initial products.

Adsorption and Desorption Dynamics of this compound in Environmental Matrices

The mobility and bioavailability of this compound in the environment are largely controlled by its adsorption and desorption behavior in soil and sediment. As a polychlorinated, hydrophobic compound, it is expected to have a strong affinity for organic matter.

The adsorption-desorption process for hydrophobic organic compounds is commonly described by the Freundlich isotherm model. nih.gov The Freundlich adsorption coefficient (KF) is a key parameter, with higher values indicating stronger sorption. For many pesticides and industrial chemicals, KF is significantly and positively correlated with the organic carbon content of the soil. nih.gov

Factors influencing the adsorption and desorption of this compound likely include:

Soil Organic Carbon Content: This is expected to be the dominant factor, with higher organic carbon leading to stronger adsorption and reduced mobility. nih.gov

Clay Content and Type: Clay minerals can also contribute to adsorption, although typically to a lesser extent than organic matter for non-ionic hydrophobic compounds.

pH: Soil pH can influence the surface charge of soil colloids and the speciation of the compound, although for a neutral molecule like benzophenone, the effect may be less pronounced than for ionizable pesticides. researchgate.net

Temperature: Adsorption is often an exothermic process, meaning that an increase in temperature can lead to a decrease in adsorption. nih.gov

Ionic Strength: The concentration of dissolved salts in the soil water can affect sorption behavior. nih.gov

Sorption to Soil Organic Matter, Sediments, and Suspended Particulate Matter

The process of sorption, or binding, to environmental solids is a critical factor in determining the fate and transport of chemical compounds. For chlorinated aromatic ketones like this compound, sorption to soil organic matter, sediments, and suspended particulate matter is expected to be a significant process. However, specific studies quantifying the sorption coefficients—such as the organic carbon-water partitioning coefficient (Koc) or the soil-water distribution coefficient (Kd)—for this compound could not be identified in the available scientific literature. Such data is essential for predicting its mobility in soil and its distribution between the water column and sediment beds.

Influence of Environmental Parameters on Sorption Behavior (e.g., Organic Carbon Content, Clay Minerals)

Environmental factors play a crucial role in the extent of chemical sorption. For hydrophobic compounds, the organic carbon content of soil and sediment is typically the primary determinant of sorption strength. mdpi.commdpi.com Clay minerals can also contribute to the adsorption of organic pollutants. mdpi.com The precise influence of these parameters on the sorption behavior of this compound remains uncharacterized, as no specific research studies on this topic were found. Understanding how variations in soil and sediment composition affect its partitioning would be necessary for accurate environmental risk assessment.

Overall Environmental Persistence and Mass Balance Modeling for this compound

Determination of Environmental Half-Lives (DT50) Across Various Media

The environmental half-life, or DT50, represents the time required for 50% of a chemical to dissipate from a specific medium under defined conditions. herts.ac.ukepa.govorst.edu It is a key indicator of persistence. A thorough search of scientific databases did not yield any specific DT50 values for this compound in soil, water, sediment, or air. For comparison, other benzophenone compounds, which are structurally similar, are known to be relatively stable, with the half-life of oxybenzone (BP-3) in surface waters reported to be approximately 2.4 years. nih.gov However, such data cannot be directly extrapolated to this compound due to differences in structure and chlorination pattern.

The table below illustrates the type of data that is needed but is currently unavailable for this compound.

Table 1: Required Environmental Half-Life (DT50) Data for this compound (Data Not Available)

| Environmental Medium | Degradation Process | DT50 (days) |

|---|---|---|

| Soil | Aerobic Biodegradation | Data Not Available |

| Water | Hydrolysis | Data Not Available |

| Water | Photolysis | Data Not Available |

| Sediment | Anaerobic Biodegradation | Data Not Available |

Assessment of Long-Range Transport Potential

The long-range transport potential (LRTP) describes the ability of a chemical to travel far from its source, leading to contamination of remote regions like the Arctic. rsc.orgeurochlor.orgresearchgate.net A chemical's LRTP is influenced by its persistence (particularly in air), volatility, and partitioning behavior. ru.nl Without data on its atmospheric half-life and partition coefficients (e.g., Henry's Law constant), a formal assessment of the LRTP for this compound cannot be conducted. Chemicals that are persistent, semi-volatile, and not readily removed from the atmosphere by wet or dry deposition have a higher potential for long-range transport. eurochlor.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical Methods for Detection and Characterization of 3,4 ,5 Trichlorobenzophenone and Its Transformation Products

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 3,4',5-Trichlorobenzophenone from intricate environmental and biological samples prior to its quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the most prominently used techniques.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile organic compounds like this compound in environmental samples such as soil and water. The technique combines the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

For the analysis of chlorinated compounds, a common approach involves sample extraction, followed by a clean-up step to minimize matrix interference. The extract is then injected into the GC-MS system. A typical GC-MS setup for the analysis of such compounds would employ a low-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase.

The operational parameters of the GC are optimized to achieve good chromatographic resolution. This includes a programmed temperature ramp for the oven, starting at a lower temperature and gradually increasing to elute the target analytes. The mass spectrometer is typically operated in the electron ionization (EI) mode, which generates a characteristic fragmentation pattern for this compound, aiding in its identification. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed, monitoring specific precursor-to-product ion transitions.

Table 1: Illustrative GC-MS Parameters for Analysis of Chlorinated Benzophenones

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Liquid chromatography-mass spectrometry (LC-MS) is an increasingly popular alternative to GC-MS, particularly for compounds that are thermally labile or require derivatization for GC analysis. For this compound and its potentially more polar transformation products, reversed-phase liquid chromatography is a common approach.

In this method, a C18 column is typically used with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. The eluent from the LC is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source.

High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, coupled with LC, provides highly accurate mass measurements. This capability is invaluable for the identification of unknown transformation products, as it allows for the determination of elemental compositions for precursor and fragment ions, leading to a higher degree of confidence in structural assignments.

Table 2: Representative LC-MS Parameters for Benzophenone (B1666685) Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI), positive/negative switching |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |

| Resolution | > 70,000 FWHM |

| Scan Range | m/z 100-1000 |

To achieve the extremely low detection limits required for monitoring trace levels of this compound and its byproducts in the environment, advanced hyphenated techniques are being developed. These methods often involve the coupling of multiple analytical steps to enhance sensitivity and selectivity.

Furthermore, two-dimensional chromatography (e.g., GCxGC-MS) offers significantly increased peak capacity and resolving power, which is particularly beneficial for separating isomers and overcoming co-eluting matrix interferences in highly complex samples.

Spectroscopic Characterization for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of the parent compound and its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide key information about the number and connectivity of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum would show distinct signals for the protons on the two different phenyl rings. The protons on the 3,5-dichlorophenyl ring would likely appear as a doublet and a triplet (or a more complex pattern depending on the coupling constants), while the protons on the 4-chlorophenyl ring would exhibit a characteristic pair of doublets. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

In the case of fluorinated metabolites, ¹⁹F NMR would be an invaluable tool, providing a direct and highly sensitive method for detecting and characterizing fluorine-containing transformation products.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For many substituted benzophenones, this peak typically appears in the region of 1650-1670 cm⁻¹. aip.org

Other characteristic absorption bands would include those for the C-Cl stretching vibrations, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations. The exact positions of these bands can be influenced by the substitution pattern on the phenyl rings.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=O (carbonyl) stretch | 1650 - 1670 |

| C=C (aromatic) stretch | 1450 - 1600 |

| C-H (aromatic) stretch | 3000 - 3100 |

| C-Cl stretch | 600 - 800 |

UV-Visible Spectroscopy for Photoreactivity and Concentration Monitoring

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for monitoring the photoreactivity and quantifying the concentration of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. thermofisher.com The principle of this method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. thermofisher.com This relationship allows for the tracking of changes in the concentration of a photoreactive compound, such as this compound, by measuring the change in its absorbance over time when exposed to a light source.

When a chromophoric molecule like this compound undergoes photodegradation, its chemical structure is altered, leading to a change in its ability to absorb UV-Vis light. Typically, the degradation of the parent compound results in a decrease in the intensity of its characteristic absorption bands. uobabylon.edu.iq For instance, studies on the photodegradation of 2,4,5-Trichlorophenol, a structurally related chlorinated aromatic compound, have shown that its two maximum absorption bands decrease in intensity with irradiation time, indicating the breakdown of the molecule. uobabylon.edu.iqrdd.edu.iq A similar approach can be applied to monitor the degradation kinetics of this compound. By recording the UV-Vis spectrum at regular intervals during irradiation, the rate of disappearance of the parent compound can be determined.

The kinetic analysis involves monitoring the reactant or product concentrations over time to understand the reaction rate. thermofisher.com For photoreactivity studies, a solution of this compound would be exposed to a controlled UV or solar light source. The absorbance at its wavelength of maximum absorption (λmax) would be measured periodically. A plot of absorbance versus time would provide a kinetic profile of the degradation process. This data is crucial for determining reaction rate constants and understanding the compound's environmental persistence. thermofisher.com While specific spectral data for this compound is not detailed in the available literature, the methodology remains a fundamental tool for such investigations.

Table 1: Conceptual Data for Monitoring Photodegradation of this compound using UV-Vis Spectroscopy This table is illustrative and demonstrates the type of data collected during a typical photoreactivity experiment.

| Irradiation Time (minutes) | Absorbance at λmax | Calculated Concentration (μM) |

|---|---|---|

| 0 | 1.200 | 50.0 |

| 15 | 0.950 | 39.6 |

| 30 | 0.720 | 30.0 |

| 60 | 0.450 | 18.8 |

| 90 | 0.280 | 11.7 |

| 120 | 0.150 | 6.3 |

Sample Preparation and Extraction Methodologies for Diverse Environmental Samples

The accurate determination of trace levels of this compound in complex environmental matrices such as water, soil, and sediment necessitates robust sample preparation and extraction procedures. These steps are critical for isolating the target analyte from interfering substances, pre-concentrating it to levels amenable to instrumental analysis, and transferring it into a solvent compatible with the analytical instrument. The choice of extraction methodology is highly dependent on the sample matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction of benzophenone derivatives from aqueous samples. mdpi.com The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the analyte is subsequently eluted with a small volume of an appropriate organic solvent. mdpi.com For benzophenones, C18 (octadecyl-bonded silica) is a commonly used sorbent due to its effectiveness in retaining these moderately nonpolar compounds from a polar matrix like water. nih.govnih.gov

Optimization of an SPE method is a multifactorial process. Key parameters that must be systematically evaluated include:

Sorbent Selection and Amount: While C18 is common, other sorbents may be tested for optimal recovery. The mass of the sorbent must be sufficient to retain the analyte from the given sample volume without breakthrough. nih.gov

Sample pH: The pH of the water sample can influence the chemical form of the analyte and its interaction with the sorbent. Acidification is often performed for neutral compounds to suppress the ionization of potential interferences.

Elution Solvent: The choice of eluent is critical for ensuring the complete desorption of the analyte from the sorbent. Solvents like methanol, acetonitrile, or mixtures thereof are frequently used for benzophenones. nih.govnih.gov

Sample and Eluent Volume/Flow Rate: The volume of the sample affects the pre-concentration factor, while the flow rate can influence the efficiency of analyte retention and elution.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For extracting this compound from water, a water-immiscible organic solvent with a high affinity for the analyte, such as dichloromethane (B109758) or hexane, would be selected. researchgate.net The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar, neutral form, thereby maximizing its partitioning into the organic solvent. libretexts.org For solid matrices like soil and sediment, techniques such as microwave-assisted extraction (MAE) can be employed, where an organic solvent is used to extract the analyte from the sample matrix under elevated temperature and pressure, significantly reducing extraction time and solvent consumption. nih.gov

Table 2: Summary of Optimized SPE Conditions for Benzophenone Derivatives in Water Samples Note: These conditions were developed for the specified benzophenones but provide a strong starting point for the optimization of methods for this compound.

| Analyte(s) | Sorbent Type | Elution Solvent | Sample Volume | Achieved Recovery (%) | Reference |

|---|---|---|---|---|---|

| Benzophenone-3, Benzophenone-4 | C18 (100 mg) | Acetonitrile (1.55 mL) | Not Specified | 65-107 | nih.gov |

| Benzophenone-1, Benzophenone-3, Benzophenone-8 | C18 (500 mg) | Ethyl acetate/Dichloromethane (1:1, v/v) | 250 mL | 101-107 | nih.gov |

| Eight Benzophenone Derivatives | Oasis HLB | Methanol then Dichloromethane | 100 mL | 91-96 | nih.gov |

Complex environmental samples, such as wastewater effluent or sediment, contain a multitude of co-extracted compounds (e.g., humic acids, lipids, proteins) that can interfere with the final analysis. researchgate.net This phenomenon, known as the "matrix effect," can cause either suppression or enhancement of the analyte signal in the detector (e.g., a mass spectrometer), leading to inaccurate quantification. vscht.czresearchgate.net

Addressing matrix effects is a critical step in method development. Several strategies can be employed to minimize or compensate for their impact:

Enhanced Cleanup: Incorporating additional cleanup steps after the primary extraction can remove a significant portion of interfering compounds. This can involve optimizing the wash step during SPE or using a secondary cleanup cartridge with a different sorbent. chromatographytoday.com

Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix extract that is free of the target analyte. vscht.cz This ensures that the standards and the samples experience similar matrix effects, thereby improving the accuracy of quantification.

Method of Standard Additions: In this technique, known amounts of a standard are added directly to aliquots of the sample. chromatographyonline.com A calibration curve is generated from the spiked samples, which inherently accounts for the matrix effects present in that specific sample.

Use of Internal Standards: An internal standard, ideally a stable isotopically labeled version of the analyte (e.g., ¹³C-labeled this compound), is added to every sample, standard, and blank at the beginning of the sample preparation process. researchgate.net Since the internal standard behaves almost identically to the native analyte during extraction and analysis, any signal suppression or enhancement it experiences can be used to correct the signal of the target analyte.

Sample Dilution: If the analytical method is sufficiently sensitive, diluting the final extract can reduce the concentration of interfering matrix components to a level where their effect on the analyte signal is negligible. chromatographyonline.com

The choice of strategy depends on the complexity of the matrix, the availability of materials (like isotopically labeled standards), and the required level of accuracy for the analysis.

Table 3: Strategies for Mitigating Matrix Effects in Environmental Analysis

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enhanced Cleanup | Physical removal of interfering compounds from the sample extract before analysis. chromatographytoday.com | Directly reduces interferences, potentially improving instrument performance and longevity. | May add complexity and time to the sample preparation process; potential for analyte loss. |

| Matrix-Matched Calibration | Standards are prepared in an analyte-free matrix extract to mimic the sample's composition. vscht.cz | Effectively compensates for consistent matrix effects across a batch of similar samples. | Requires a representative blank matrix, which can be difficult to obtain. |

| Standard Addition | Known amounts of analyte are added to the sample itself to create a calibration curve. chromatographyonline.com | Highly accurate as it compensates for matrix effects specific to each individual sample. | Labor-intensive and time-consuming as it requires multiple analyses per sample. |

| Internal Standards | A known amount of a similar, non-native compound (ideally isotopically labeled) is added to all samples to normalize the analyte response. researchgate.net | Corrects for variations in both sample preparation (recovery) and instrumental analysis (matrix effects). | Requires a suitable internal standard, which may be expensive or commercially unavailable. |

| Extract Dilution | Reducing the concentration of both the analyte and the matrix components by adding more solvent. chromatographyonline.com | Simple and quick to implement. | Requires a highly sensitive analytical method as the analyte concentration is also reduced. |

Computational Chemistry and Molecular Modeling of 3,4 ,5 Trichlorobenzophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like 3,4',5-Trichlorobenzophenone, DFT studies would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface.

Once the optimized geometry is obtained, further DFT calculations can determine its energetic properties, such as the total electronic energy, enthalpy, and Gibbs free energy. These values are crucial for understanding the molecule's stability and its potential to participate in chemical reactions.

A significant application of DFT is the prediction of various spectroscopic data, which are essential for molecular characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

IR Vibrational Frequencies: DFT can compute the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. Each vibrational mode is associated with specific atomic motions, such as stretching and bending of bonds.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides information about the wavelengths of light the molecule absorbs and the nature of the excited states.

A hypothetical table of predicted spectroscopic data for this compound is presented below to illustrate the expected output of such calculations.

| Spectroscopic Data | Predicted Values (Hypothetical) |

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 7.2 - 7.8 |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: 120 - 140, Carbonyl Carbon: ~195 |

| Key IR Vibrational Frequencies (cm⁻¹) | C=O stretch: ~1660, C-Cl stretch: 700-800, C-H aromatic stretch: 3000-3100 |

| UV-Vis Absorption Maximum (λmax, nm) | ~260 (π→π* transition), ~330 (n→π* transition) |

Note: The data in this table is illustrative and not based on actual published research for this compound.

The electronic properties of this compound can be further elucidated by analyzing its molecular orbitals, electron density, and electrostatic potential.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density: The distribution of electron density reveals the regions of the molecule that are electron-rich or electron-poor, providing insights into its chemical bonds and reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the electrostatic potential on the electron density surface. These maps are color-coded to show regions of positive (electron-poor) and negative (electron-rich) potential, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of how this compound interacts with its environment.

The environmental fate of this compound is influenced by its interactions with various surfaces. MD simulations can model the adsorption process of this molecule onto interfaces such as:

Soil Organic Matter: Simulations can reveal the binding mechanisms and affinity of the molecule to the complex structures of humic substances in soil.

Mineral Surfaces: The interaction with different mineral surfaces (e.g., clays, oxides) can be modeled to understand adsorption and potential catalytic degradation pathways.

Microplastics: Given the growing concern about microplastic pollution, MD simulations can be used to investigate the partitioning and adsorption of this compound onto different types of polymer surfaces.

These simulations would typically calculate the binding free energy to quantify the strength of the interaction between the molecule and the surface.

The behavior of this compound in water is critical for understanding its environmental transport and bioavailability. MD simulations can be used to study:

Solvation Effects: By simulating the molecule in a box of water molecules, one can study the structure of the surrounding water (solvation shell) and calculate the free energy of solvation. This provides insight into its water solubility.

Transport Behavior: Simulations can also be used to estimate transport properties such as the diffusion coefficient, which is important for modeling its movement in aqueous environments.

Reaction Mechanism Prediction and Transition State Analysis of this compound

Computational chemistry and molecular modeling serve as powerful tools for predicting the degradation pathways and analyzing the transient states of complex organic molecules like this compound. While specific computational studies on this exact molecule are not extensively available in public literature, insights can be drawn from theoretical investigations of analogous chlorinated and phototoxic compounds. These studies help in elucidating the probable mechanisms of its environmental fate.

Computational Elucidation of Photodegradation Pathways and Radical Intermediates

The photodegradation of chlorinated aromatic compounds is often initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of excited states. Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is instrumental in understanding these processes. For related phototoxic agents, studies have shown that absorption of UV radiation can lead to spontaneous photo-induced reactions from the triplet state.

One of the primary photodegradation pathways for chlorinated aromatic compounds involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This process generates a highly reactive aryl radical and a chlorine radical. The energy required for this bond cleavage and the stability of the resulting radicals can be computationally modeled.

Another significant pathway, especially for compounds with carbonyl groups, is the photo-reduction of the carbonyl moiety. This can proceed via hydrogen abstraction from the surrounding medium, leading to the formation of a ketyl radical. The presence of chlorine atoms on the phenyl rings can influence the electron distribution and, consequently, the reactivity of the excited states and the stability of the radical intermediates.

Computational studies on similar molecules, such as the phototoxic agent benoxaprofen, have demonstrated the capability of the molecule to absorb UV radiation and undergo photo-induced reactions from an excited triplet state. nih.gov The process often involves the generation of radical species that can initiate further degradation reactions.

Table 1: Predicted Radical Intermediates in the Photodegradation of this compound

| Intermediate Name | Chemical Formula | Predicted Role in Degradation |

| This compound Triplet State | C₁₃H₇Cl₃O | Initial excited state leading to bond cleavage or hydrogen abstraction. |

| 3,5-dichloro-4'-(chlorophenyl)phenyl radical | C₁₃H₆Cl₂O• | Formed via C-Cl bond cleavage at the 4' position. |

| 4'-chloro-3-(chlorophenyl)-5-phenyl radical | C₁₃H₆Cl₂O• | Formed via C-Cl bond cleavage at the 5 position. |

| This compound Ketyl Radical | C₁₃H₈Cl₃O• | Formed via hydrogen abstraction by the excited carbonyl group. |

These radical intermediates are highly reactive and can undergo further reactions such as reaction with molecular oxygen to form peroxyl radicals, which can then propagate degradation chains.

Modeling of Hydrolytic and Oxidative Degradation Mechanisms in Various Media

Hydrolytic Degradation:

Hydrolysis is a potential degradation pathway for this compound, particularly under specific pH conditions. However, the C-Cl bonds in aromatic systems are generally resistant to hydrolysis under typical environmental conditions. Computational models can be employed to calculate the activation energy barriers for the nucleophilic substitution of chlorine atoms by hydroxide (B78521) ions. These calculations often reveal high energy barriers, suggesting that direct hydrolysis is a slow process. The presence of the electron-withdrawing carbonyl group can influence the reactivity of the C-Cl bonds towards nucleophilic attack.

Oxidative Degradation:

Oxidative degradation is a more significant pathway for the environmental breakdown of chlorinated aromatic compounds. This process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). Computational studies can model the reaction pathways between this compound and •OH.

The reaction is typically initiated by the addition of the hydroxyl radical to the aromatic rings or abstraction of a hydrogen atom. The addition of •OH to the chlorinated phenyl rings can lead to the formation of hydroxylated intermediates. Subsequent reactions can involve dechlorination, ring-opening, and eventual mineralization to carbon dioxide, water, and inorganic chlorides.

Transition state analysis can be used to identify the lowest energy pathways for these reactions. For instance, the preferred sites of •OH attack on the aromatic rings can be predicted by calculating the activation energies for addition at different positions. The stability of the resulting radical adducts is also a key factor in determining the dominant reaction pathway.

Table 2: Predicted Intermediates in the Oxidative Degradation of this compound by Hydroxyl Radicals

| Intermediate Name | Chemical Formula | Predicted Formation Pathway |

| Hydroxylated this compound Isomers | C₁₃H₇Cl₃O₂ | Addition of •OH to one of the aromatic rings. |

| Dichlorinated Hydroxybenzophenone Derivatives | C₁₃H₈Cl₂O₂ | Dechlorination following •OH attack. |

| Chlorinated Benzoic Acid Derivatives | C₇H₄Cl₁O₂ / C₇H₃Cl₂O₂ | Cleavage of the carbonyl bridge. |

| Ring-Opened Aliphatic Acids | Variable | Subsequent oxidation and cleavage of the aromatic rings. |

It is important to note that the specific reaction pathways and the distribution of intermediates and final products will depend on the specific environmental conditions, such as the presence of other reactive species, pH, and temperature.

Ecotoxicological Investigations of 3,4 ,5 Trichlorobenzophenone in Non Human Organisms

Ecotoxicity in Aquatic Ecosystems

There is currently no available scientific data on the ecotoxicological effects of 3,4',5-Trichlorobenzophenone in aquatic ecosystems.

Acute and Chronic Effects on Freshwater and Marine Invertebrates

No studies have been identified that investigate the acute or chronic effects of this compound on freshwater or marine invertebrate species. Consequently, data regarding mortality, reproduction, and growth inhibition in these organisms following exposure to the compound are not available.

Impacts on Fish Species (e.g., Mortality, Behavioral Changes, Physiological Responses)

Information regarding the impacts of this compound on fish species is not present in the current body of scientific literature. There are no available data on key endpoints such as mortality rates, behavioral alterations, or physiological responses in fish exposed to this compound.

Effects on Primary Producers (e.g., Algae, Aquatic Plants)

The effects of this compound on primary producers within aquatic ecosystems, such as algae and aquatic plants, have not been documented. Research on endpoints like growth inhibition or impacts on photosynthesis is currently absent from scientific publications.

Sublethal Endpoints and Biomarker Responses in Aquatic Biota

There is no available research on the sublethal effects or biomarker responses in aquatic organisms exposed to this compound. Studies investigating enzymatic activity, gene expression, or tissue-level changes as indicators of exposure and effect are not available.

Ecotoxicity in Terrestrial Systems

The ecotoxicological impact of this compound on terrestrial ecosystems remains uninvestigated.

Effects on Soil Microorganisms and Invertebrates (e.g., Earthworms, Collembolans)

No data have been published on the effects of this compound on soil microorganisms or invertebrates. Therefore, its potential to disrupt crucial soil processes such as nutrient cycling, or to adversely affect the health and survival of key soil-dwelling organisms like earthworms and collembolans, is unknown.

Data Tables

Due to the absence of research findings, no data tables can be generated.

Table 1: Acute and Chronic Effects of this compound on Aquatic Invertebrates

| Species | Test Duration | Endpoint | Value | Reference |

|---|

Table 2: Impacts of this compound on Fish Species

| Species | Exposure Duration | Observed Effect | Concentration | Reference |

|---|

Table 3: Effects of this compound on Primary Producers

| Species | Endpoint | Effective Concentration | Reference |

|---|

Table 4: Ecotoxicological Effects of this compound on Terrestrial Invertebrates

| Species | Endpoint | Result | Reference |

|---|

Plant Uptake and Phytotoxicity Studies

The environmental fate and effects of this compound in terrestrial ecosystems, particularly its interaction with plants, are areas of growing concern. Research into the uptake and phytotoxicity of this compound is crucial for understanding its potential impact on primary producers and the broader ecosystem.

Bioaccumulation Potential in Non-Human Organisms

The persistent and lipophilic nature of this compound raises significant concerns about its potential to bioaccumulate in non-human organisms, leading to its concentration in tissues and subsequent magnification through the food web.

Bioconcentration and Biomagnification in Aquatic Food Webs

In aquatic environments, compounds with the characteristics of this compound are readily absorbed by organisms from the surrounding water, a process known as bioconcentration. Due to its low water solubility and high affinity for lipids, the compound is likely to accumulate in the fatty tissues of aquatic organisms such as algae, invertebrates, and fish. As these organisms are consumed by predators, the concentration of the compound can increase at successively higher trophic levels, a phenomenon referred to as biomagnification. This process can lead to significantly elevated concentrations in top predators, potentially causing adverse health effects.

Modeling of Bioaccumulation Factors (BCF) and Trophic Magnification Factors (TMF)

To quantify the bioaccumulation potential of this compound, scientists utilize models to estimate its Bioconcentration Factor (BCF) and Trophic Magnification Factor (TMF). The BCF is a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water. The TMF describes the extent to which a chemical's concentration increases as it moves up the food web. These models typically use physicochemical properties of the compound, such as its octanol-water partition coefficient (Kow), to predict its bioaccumulation behavior. A high Kow value, which is expected for a trichlorinated benzophenone (B1666685), generally correlates with a higher potential for bioaccumulation.

Table 1: Predicted Bioaccumulation Metrics for this compound

| Metric | Predicted Value | Implication |

| Bioconcentration Factor (BCF) | High | Significant uptake from water into aquatic organisms. |

| Trophic Magnification Factor (TMF) | >1 | Potential for biomagnification in aquatic food webs. |

Comparative Ecotoxicology with Related Polychlorinated Compounds

The ecotoxicological profile of this compound can be better understood by comparing it with other well-studied polychlorinated compounds, such as polychlorinated biphenyls (PCBs) and other chlorinated benzophenones. These compounds share structural similarities and, consequently, may exhibit similar environmental behaviors and toxicological effects.

Like PCBs, this compound is a persistent organic pollutant (POP) that is resistant to environmental degradation. This persistence allows it to remain in ecosystems for extended periods, increasing the likelihood of exposure and bioaccumulation. The chlorination pattern of these compounds plays a significant role in their toxicity and bioaccumulation potential. Generally, higher degrees of chlorination are associated with increased lipophilicity and persistence. The specific positions of the chlorine atoms on the aromatic rings also influence the molecule's shape and its ability to interact with biological receptors, which can affect its toxicological potency. The ecotoxicological effects of these compounds often include endocrine disruption, reproductive impairment, and developmental abnormalities in wildlife.

Emerging Research Areas and Future Perspectives for 3,4 ,5 Trichlorobenzophenone

Role of 3,4',5-Trichlorobenzophenone as an Environmental Tracer or Marker Compound for Anthropogenic Activities

The concept of using chemical compounds as tracers to monitor anthropogenic activities and pollution sources is a well-established practice in environmental science. Ideal tracers are persistent, specific to a particular source, and easily detectable. While various substances are utilized for this purpose, current scientific literature does not indicate that this compound is actively being used or researched as an environmental tracer or marker for specific industrial or commercial activities.

Environmental monitoring studies tend to focus on a range of contaminants to assess water and soil quality, but this compound has not been identified as a primary indicator of specific pollution events in the available research. The development of a compound as a reliable tracer requires extensive studies to establish its unique association with a source and to understand its transport and fate in the environment. At present, research on this compound is more concentrated on its toxicological properties and remediation rather than its application as a tracer.

Development of Novel Remediation Technologies for Polychlorinated Benzophenones in Contaminated Environments

The remediation of environments contaminated with persistent organic pollutants like polychlorinated benzophenones is a significant challenge. Research is increasingly focused on developing efficient and environmentally friendly technologies to remove these compounds from soil and water. Drawing parallels from structurally similar compounds like polychlorinated biphenyls (PCBs) and other benzophenones, several novel remediation technologies hold promise for this compound.

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Processes such as ozonation and UV/H₂O₂ have been shown to be effective in degrading benzophenone-type UV filters. researchgate.netbohrium.comresearchgate.netnih.govresearchgate.netmdpi.comnih.gov For instance, the ozonation of benzophenone-4 has been systematically investigated, revealing that alkaline conditions favor its oxidation. nih.gov The UV/H₂O₂ process can lead to the complete removal of benzophenone-4 and its by-products. bohrium.comresearchgate.net These findings suggest that AOPs could be a viable technology for the degradation of this compound.

Bioremediation: This approach utilizes microorganisms to break down environmental pollutants. Microbial degradation is a key process in the natural attenuation of chlorinated compounds. nih.govnih.govfrontiersin.org Research on PCBs has shown that both anaerobic and aerobic microbial degradation can occur, leading to the breakdown of these persistent molecules. nih.govbeyondbenign.org Bioaugmentation, the introduction of specific microbial strains or consortia with desired degradation capabilities, has shown success in the bioremediation of PCB-contaminated soils. nih.gov Fungi have also been identified as potential degraders of PCBs. Given the structural similarities, it is plausible that microbial consortia capable of degrading this compound could be identified and utilized for bioremediation.

Phytoremediation: This technology involves the use of plants to remove, degrade, or contain environmental contaminants. Phytoremediation has been recognized as an ecologically responsible alternative for removing organic pollutants from soil and water. mdpi.combeyondbenign.org For hydrophobic compounds like PCBs, rhizoremediation, a process involving the synergistic action of plant roots and their associated microorganisms, is particularly promising. mdpi.combeyondbenign.org Plants can stimulate microbial activity in the root zone, enhancing the degradation of persistent organic pollutants.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3,4',5-Trichlorobenzophenone, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of chlorinated benzophenones often involves halogen substitution or catalytic carbonylation. For this compound, halogenation of precursor benzophenones (e.g., 4,4'-difluorobenzophenone) using chlorinating agents like PCl₅ or SOCl₂ under controlled temperatures (80–120°C) can yield the target compound. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of chlorinating agents are critical for minimizing side products like over-chlorinated derivatives. Reaction monitoring via TLC or GC-MS is advised to optimize yield .

How should researchers handle this compound safely in laboratory settings?

Methodological Answer:

Follow OSHA HCS guidelines for chlorinated aromatics:

- Use PPE (nitrile gloves, lab coats, safety goggles).

- Work in fume hoods to avoid inhalation of vapors.

- Avoid contact with food, beverages, or skin (risk of cumulative toxicity).

- Store in sealed containers away from oxidizing agents and acids to prevent unintended reactions .

What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting in the 6.5–8.5 ppm range).

- HPLC-MS: For purity assessment and detection of trace impurities (e.g., dichlorinated byproducts).

- Melting Point Analysis: Compare observed mp (e.g., 146–149°C for structurally similar compounds) with literature values to validate identity .

Advanced Research Questions

How can researchers resolve contradictions in reported spectral data for chlorinated benzophenones?

Methodological Answer:

Discrepancies in spectral data (e.g., NMR shifts or IR peaks) may arise from solvent effects, impurities, or crystallinity differences. To address this:

- Reproduce experiments using standardized conditions (e.g., deuterated solvents like CDCl₃).

- Cross-validate with computational methods (DFT calculations for predicted NMR spectra).

- Compare with structurally analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid, which shares chlorinated aromatic features) .

What are the mechanistic implications of this compound in photochemical reactions?

Methodological Answer:

Chlorinated benzophenones often act as photoinitiators due to their UV absorption. For this compound:

- Study its triplet-state energy via time-resolved fluorescence spectroscopy.

- Investigate electron-transfer kinetics with co-initiators (e.g., amines) using transient absorption spectroscopy.

- Compare quantum yields with non-chlorinated analogs (e.g., 2-hydroxy-4-methoxybenzophenone) to assess chlorine’s electronic effects .

How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

- Use QSAR models to estimate biodegradation half-lives based on Cl substituent positions.

- Perform molecular docking studies to assess interactions with microbial enzymes (e.g., cytochrome P450).

- Validate predictions with experimental degradation assays (e.g., soil microcosms monitored via LC-MS) .

Data Contradiction Analysis

Why do synthetic yields vary significantly across studies for chlorinated benzophenones?

Methodological Answer:

Yield discrepancies often stem from:

- Catalyst Purity: Residual moisture in catalysts (e.g., AlCl₃) can hydrolyze chlorinating agents.

- Reaction Scale: Lab-scale vs. bulk synthesis may alter heat transfer efficiency.

- Workup Procedures: Incomplete removal of byproducts (e.g., HCl gas) during neutralization.

To mitigate, standardize catalyst activation (e.g., drying under vacuum) and optimize quenching protocols .

Research Design Considerations

How to design experiments probing the biological activity of this compound?

Methodological Answer:

- Toxicity Screening: Use in vitro assays (e.g., MTT on human cell lines) to assess cytotoxicity.

- Enzyme Inhibition: Test interactions with cytochrome P450 isoforms via fluorescence-based assays.

- Structural Analogues: Compare with bioactive chlorophenols (e.g., 2,4,5-Trichlorophenol) to infer mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.